
Topoisomerase II inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase II inhibitor 7 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps in managing the topology of DNA by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can prevent the replication of cancer cells by interfering with DNA processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions: Topoisomerase II inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce new substituents, enhancing or diminishing the inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.
科学研究应用
Topoisomerase II inhibitor 7 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA topoisomerase II and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA processes and cell cycle regulation.
Medicine: As a potential anticancer agent, it is investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: The compound is used in the development of new therapeutic agents and in the production of pharmaceuticals targeting topoisomerase II.
作用机制
Topoisomerase II inhibitor 7 exerts its effects by binding to the DNA-topoisomerase II complex, stabilizing the transient double-strand breaks induced by the enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
相似化合物的比较
Topoisomerase II inhibitor 7 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with a different mechanism of action and side effect profile.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
This compound stands out due to its lower cytotoxicity and potential for reduced side effects, making it a promising candidate for further development in anticancer therapy.
属性
分子式 |
C32H28BrN5O5S |
|---|---|
分子量 |
674.6 g/mol |
IUPAC 名称 |
ethyl 4-amino-6-(4-bromophenyl)-11-phenyl-13-(3,4,5-trimethoxyphenyl)-8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37) |
InChI 键 |
ZGQOCYHQFHUDGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
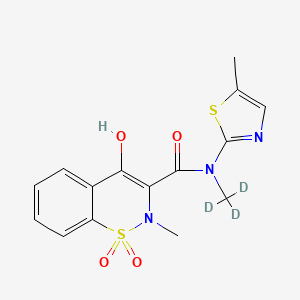
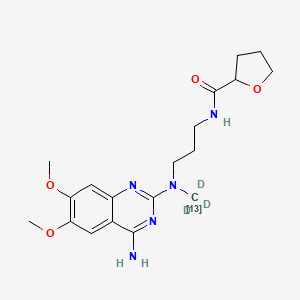
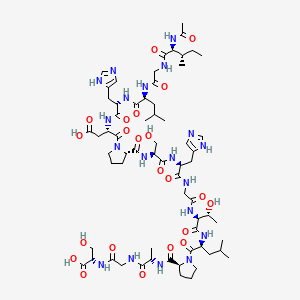
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

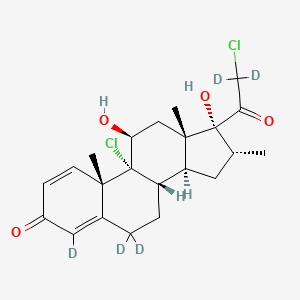
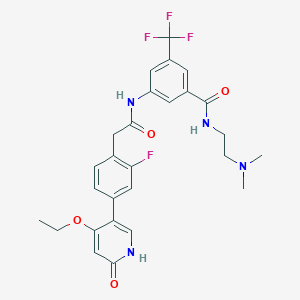
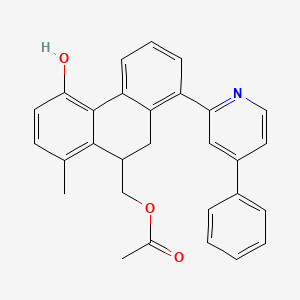
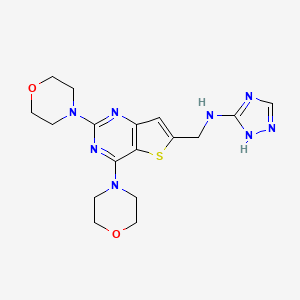
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)

